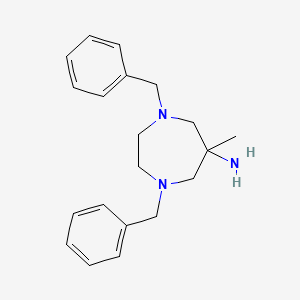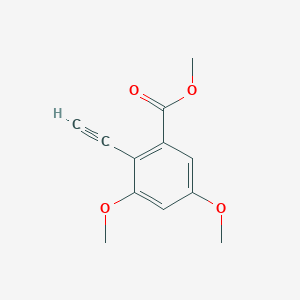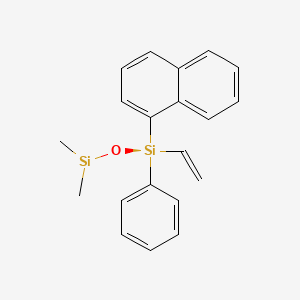
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl is a complex organosilicon compound It features a unique structure with a silicon-oxygen-silicon (Si-O-Si) backbone, substituted with ethenyl, dimethyl, naphthalen-1-yl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, phenylsilane, and vinylsilane.
Hydrosilylation Reaction: The key step involves a hydrosilylation reaction, where the vinylsilane reacts with phenylsilane in the presence of a platinum catalyst to form the desired disiloxane compound.
Purification: The product is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted disiloxane compounds.
Scientific Research Applications
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Mechanism of Action
The mechanism by which (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl exerts its effects involves interactions with various molecular targets. The Si-O-Si backbone allows for flexibility and reactivity, enabling the compound to participate in diverse chemical reactions. The ethenyl, dimethyl, naphthalen-1-yl, and phenyl groups contribute to its unique properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxane
- (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxane
Uniqueness
Compared to similar compounds, (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl stands out due to its specific substitution pattern and the presence of both naphthalen-1-yl and phenyl groups
Properties
CAS No. |
211820-92-7 |
|---|---|
Molecular Formula |
C20H21OSi2 |
Molecular Weight |
333.5 g/mol |
InChI |
InChI=1S/C20H21OSi2/c1-4-23(21-22(2)3,18-13-6-5-7-14-18)20-16-10-12-17-11-8-9-15-19(17)20/h4-16H,1H2,2-3H3/t23-/m0/s1 |
InChI Key |
YWLYSAGSRVGAJU-QHCPKHFHSA-N |
Isomeric SMILES |
C[Si](C)O[Si@@](C=C)(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C[Si](C)O[Si](C=C)(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
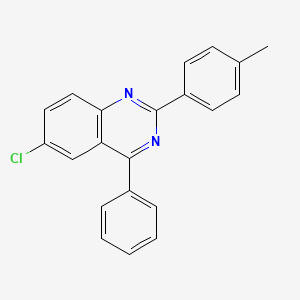

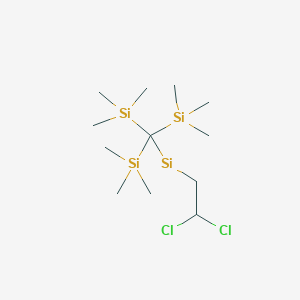
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
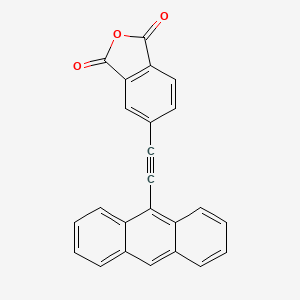
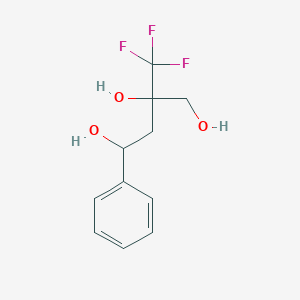
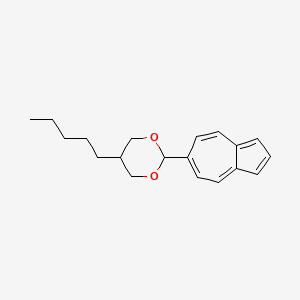
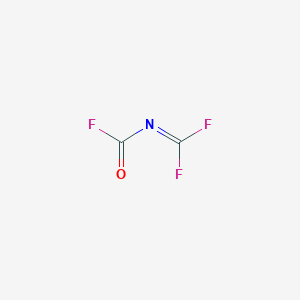
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
